
Charybdotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 37-amino acid residue peptide isolated from the scorpion Leiurus quinquestriatus hebraeus. It is a neurotoxin that inhibits calcium activated potassium channels.
Analyse Biochimique
Biochemical Properties
Charybdotoxin interacts with calcium-activated potassium channels, occluding the pore of these channels . This interaction involves the Asn 30 on ChTX and the Asp 381 on the potassium channel . The blockade of these channels by ChTX leads to neuronal hyperexcitability .
Cellular Effects
The primary cellular effect of ChTX is the blockade of calcium-activated potassium channels, which leads to hyperexcitability of the nervous system . This blockade occurs because ChTX binds to one of four independent, overlapping binding sites on these channels .
Molecular Mechanism
ChTX exerts its effects at the molecular level by occluding the pore of calcium-activated voltage-gated shaker potassium channels . It binds to both the open and closed states of these channels . The block is enhanced as the ionic strength is lowered .
Metabolic Pathways
It is known that ChTX blocks calcium-activated potassium channels, which play a crucial role in various cellular processes .
Transport and Distribution
Given its role as a blocker of potassium channels, it is likely that it interacts with these channels in various cell types .
Subcellular Localization
Given its role as a blocker of potassium channels, it is likely that it localizes to areas of the cell where these channels are present .
Activité Biologique
Charybdotoxin (ChTX) is a potent peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It is primarily known for its ability to selectively inhibit certain potassium channels, particularly the calcium-activated K+ channels. This article explores the biological activity of ChTX, focusing on its mechanisms of action, structural characteristics, and potential therapeutic applications.
This compound is a 37-amino acid peptide that exhibits a unique three-dimensional structure conducive to its function as a potassium channel blocker. The crystal structure of ChTX reveals that it binds to the extracellular pore of voltage-gated K+ channels, effectively plugging the ion conduction pathway. This interaction occurs without altering the selectivity filter structure of the channel, indicating a highly specific binding mechanism akin to a "key-lock" model .
Key Structural Features
- Molecular Weight : Approximately 4.3 kDa.
- Binding Affinity : The apparent dissociation constant (Kd) for ChTX binding to its target channels is around 2.1 nM .
- Interaction Surface : Studies have identified critical residues on ChTX that interact with potassium channels, which are clustered in a well-defined interaction surface .
Inhibition of Potassium Channels
ChTX is particularly effective against high-conductance calcium-activated K+ (maxi-K) channels and voltage-gated K+ channels such as Shaker and BK channels. The inhibition mechanism involves blocking the channel's pore, preventing potassium ions from passing through, which can significantly affect cellular excitability and signaling.
Comparative Inhibition Potency
Research Findings and Case Studies
Numerous studies have elucidated the biological effects of ChTX on various cell types and its potential therapeutic applications.
-
Cellular Effects :
- In GH3 anterior pituitary cells, ChTX was shown to inhibit K+ currents effectively, leading to altered cellular excitability .
- In studies involving recombinant forms of ChTX, variants such as Q18F have demonstrated enhanced selectivity for specific K+ channels, suggesting potential for targeted therapies in conditions like epilepsy .
-
Therapeutic Potential :
- The ability of ChTX to modulate K+ channel activity has prompted research into its use for treating intractable epilepsy by targeting BK channels .
- Variants of ChTX are being explored for their enhanced binding properties and selective inhibition capabilities, which could lead to more effective treatments with fewer side effects.
Applications De Recherche Scientifique
Neuroscience Research
Charybdotoxin has been instrumental in studying potassium channels, particularly in understanding their physiological roles and mechanisms. Its ability to block high-conductance calcium-activated potassium channels has led to significant insights into neuronal excitability and neurotransmission.
- Mechanism of Action : ChTX binds to the external mouth of potassium channels, effectively occluding the ion conduction pathway without inducing conformational changes in the channel structure. This unique binding mechanism allows researchers to study the dynamics of ion flow and channel gating under various conditions .
- Case Study : In a study involving the modulation of neuronal BK channels, researchers developed a this compound Q18F variant that selectively inhibited BK(α + β4) channels. This variant demonstrated significant neuroprotective effects by reducing seizure frequency and duration in animal models, highlighting its potential for treating epilepsy .
Pharmacological Applications
This compound serves as a critical tool in pharmacology for developing new drugs targeting potassium channels.
- Drug Development : By utilizing this compound's selective inhibition properties, scientists can identify and characterize new pharmacological agents aimed at treating conditions related to dysregulated potassium channel activity. For example, studies have shown that this compound can be used to purify maxi-K channels, facilitating the discovery of new modulators that could lead to novel therapeutic strategies .
- Therapeutic Potential : The this compound Q18F variant has been explored for its potential use in treating intractable epilepsy. Its ability to modulate excitability in neuronal circuits suggests that it could be developed into a therapeutic agent with fewer side effects than traditional antiepileptic drugs .
Molecular Biology Studies
ChTX is also utilized in molecular biology for its ability to interact with various potassium channels, aiding in the understanding of channel structure-function relationships.
- Structural Studies : The three-dimensional structure of this compound has enabled researchers to conduct site-directed mutagenesis studies, revealing critical interaction surfaces between the toxin and potassium channels like maxi-K and Shaker. These studies provide insights into how different structural components influence channel behavior and pharmacology .
- Binding Studies : ChTX binding studies have demonstrated high-affinity interactions with specific sites on potassium channels, allowing for detailed kinetic analyses of channel dynamics. For instance, binding affinities were measured using radiolabeled this compound, revealing dissociation constants that inform on the potency and specificity of channel inhibition .
Potential Clinical Applications
The therapeutic implications of this compound extend beyond basic research into potential clinical applications.
- Cardiovascular Research : Given its effects on vascular smooth muscle potassium channels, this compound may also play a role in cardiovascular research, particularly concerning conditions characterized by altered vascular tone and reactivity .
- Cancer Research : Recent studies suggest that this compound's modulation of ion currents may influence cellular processes related to cancer progression. Understanding these interactions could open new avenues for targeted cancer therapies that exploit ion channel dysregulation .
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for studying Charybdotoxin’s mechanism of action on potassium channels?
this compound (CTX) blocks Ca²⁺-activated K⁺ channels (e.g., BK channels) by binding to their outer pore regions. Key methodologies include:
- Electrophysiological assays (e.g., patch-clamp) to measure ion current inhibition under varying voltage and ionic conditions .
- Structural analysis via NMR or X-ray crystallography to resolve toxin-channel interaction sites. For example, studies comparing CTX’s solution (NMR) and crystal (X-ray) structures reveal conformational flexibility critical for binding .
- Mutagenesis studies to identify critical residues in CTX and target channels, such as Lys27 and Tyr36 in CTX, which are essential for high-affinity binding .
Q. How can researchers ensure reproducibility in this compound purification and characterization?
- Purification protocols should follow established workflows: venom extraction via milking, fractionation using reverse-phase HPLC, and validation via mass spectrometry .
- Activity assays must include positive controls (e.g., known blockers like tetraethylammonium) and buffer standardization (pH, Ca²⁺ concentration) to minimize variability in channel inhibition .
- Batch documentation (e.g., storage conditions, solvent composition) is critical, as CTX’s stability varies with temperature and ionic strength .
Advanced Research Questions
Q. How can structural discrepancies between NMR and X-ray data for this compound be reconciled in mechanistic models?
CTX’s solution (NMR) and crystal (X-ray) structures exhibit differences in loop flexibility and side-chain orientations. To address this:
- Perform molecular dynamics simulations using both NMR and X-ray starting structures to identify stable conformations under physiological conditions .
- Validate models with site-directed mutagenesis and functional assays. For example, mutations at Arg25 (critical in X-ray structures) disrupt binding, confirming its role in pore occlusion .
- Integrate cryo-EM data of CTX-bound channels to resolve full-length channel-toxin interactions, which may reconcile static structural snapshots .
Q. What strategies resolve contradictions in reported binding affinities of this compound across studies?
Discrepancies in Kd values (e.g., nM to µM ranges) arise from experimental variables:
- Ionic strength : CTX’s affinity decreases at high K⁺ concentrations due to competitive pore blockade. Standardize buffer conditions (e.g., 150 mM KCl) .
- Channel isoforms : Test CTX against homogeneous channel populations (e.g., cloned BKα subunits) rather than native tissues with mixed subtypes .
- Data normalization : Use Hill coefficients to account for cooperative binding effects and avoid underestimating affinity .
Q. How can this compound be engineered as a scaffold for novel ion channel probes?
Rational design approaches include:
- Sequence grafting : Replace CTX’s non-conserved residues (e.g., Gly11) with fluorescent tags or affinity handles without disrupting the core β-sheet scaffold .
- Phage display libraries to screen for CTX variants with altered specificity (e.g., targeting Kv1.3 in autoimmune disease research) .
- Hybrid toxins : Fuse CTX’s pore-binding domain with toxins targeting adjacent channel regions (e.g., dendrotoxin’s voltage-sensor domain) to create bifunctional inhibitors .
Q. Methodological Best Practices
Q. What criteria define a robust hypothesis when studying this compound-channel interactions?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to specialized tools (e.g., lipid bilayers for single-channel recordings) .
- Novel : Explore understudied questions, such as CTX’s allosteric effects on channel gating kinetics .
- Relevant : Align with broader goals (e.g., developing CTX-based therapeutics for channelopathies) .
Q. How should researchers address ethical considerations in animal-derived toxin studies?
- Venom sourcing : Follow institutional guidelines for ethical venom extraction from Leiurus quinquestriatus scorpions, including humane milking protocols .
- Data transparency : Publish negative results (e.g., non-binding CTX mutants) to avoid publication bias .
Q. Data Presentation and Reproducibility
Q. What are the minimum data requirements to validate this compound’s activity in a peer-reviewed study?
Include:
- Dose-response curves with IC50 values and Hill coefficients .
- Structural overlays of CTX-channel complexes (RMSD < 2.0 Å) to confirm binding poses .
- Raw data (e.g., electrophysiology traces, NMR spectra) in supplementary materials .
Q. How can researchers optimize literature reviews to avoid redundant this compound studies?
Use Google Scholar’s citation tracking to identify seminal works (e.g., MacKinnon’s 1988 studies ) and recent reviews on scorpion toxin pharmacology .
Propriétés
Numéro CAS |
95751-30-7 |
---|---|
Formule moléculaire |
C176H277N57O55S7 |
Poids moléculaire |
4296 g/mol |
Nom IUPAC |
3-hydroxy-2-[[3-(4-hydroxyphenyl)-2-[[42,62,75,78-tetrakis(4-aminobutyl)-50-[[2-[[2-[[4-amino-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris(1-hydroxyethyl)-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194) |
Clé InChI |
CNVQLPPZGABUCM-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 |
Apparence |
White lyophilized solidPurity rate: > 97%AA sequence: Pyr-Phe-Thr-Asn-Val-Ser-Cys7-Thr-Thr-Ser-Lys-Glu-Cys13-Trp-Ser-Val-Cys17-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys28-Met-Asn-Lys-Lys-Cys33-Arg-Cys35-Tyr-Ser-OHDisulfide bonds between Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35)Length (aa): 37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.